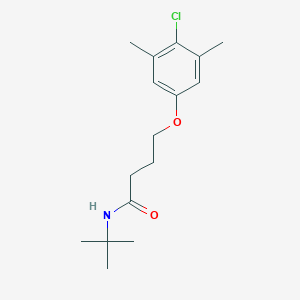![molecular formula C15H10ClNO5S2 B241426 2-(4-chloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid](/img/structure/B241426.png)
2-(4-chloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-thiopyrano-thiazole core, followed by the introduction of the chloro and acetic acid functional groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in derivatives with different functional groups replacing the chloro group.
科学研究应用
Chemistry
In chemistry, (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its structure makes it a valuable tool for investigating enzyme mechanisms, protein-ligand interactions, and other biochemical processes.
Medicine
In medicine, (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid has potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties. Its stability and reactivity make it a versatile component in various industrial processes.
作用机制
The mechanism of action of (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)propionic acid: Similar structure with a propionic acid group instead of acetic acid.
(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)butyric acid: Similar structure with a butyric acid group instead of acetic acid.
Uniqueness
The uniqueness of (10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
属性
分子式 |
C15H10ClNO5S2 |
|---|---|
分子量 |
383.8 g/mol |
IUPAC 名称 |
2-(4-chloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid |
InChI |
InChI=1S/C15H10ClNO5S2/c16-6-1-2-8-7(3-6)10-11-12(17-14(21)24-11)23-5-15(10,4-9(18)19)13(20)22-8/h1-3,10H,4-5H2,(H,17,21)(H,18,19) |
InChI 键 |
CMSUIVMSFVOWNX-UHFFFAOYSA-N |
SMILES |
C1C2(C(C3=C(C=CC(=C3)Cl)OC2=O)C4=C(S1)NC(=O)S4)CC(=O)O |
规范 SMILES |
C1C2(C(C3=C(C=CC(=C3)Cl)OC2=O)C4=C(S1)NC(=O)S4)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


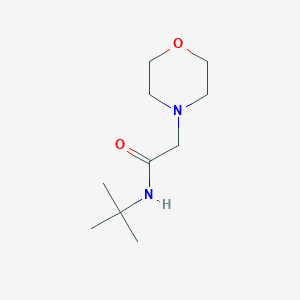
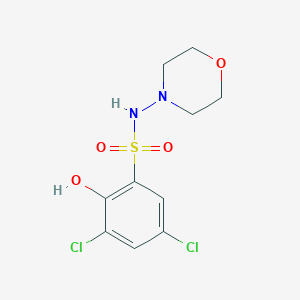
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
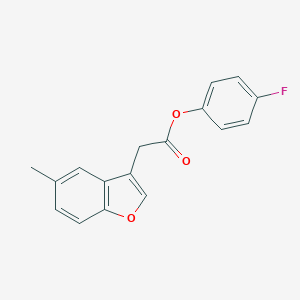
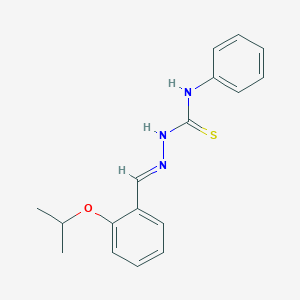
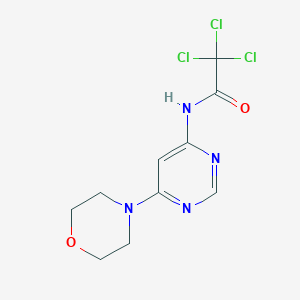
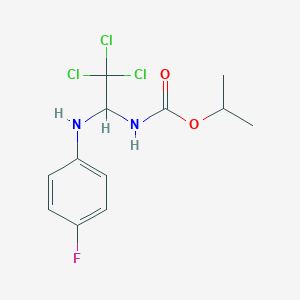
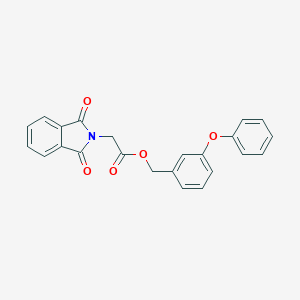
![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)
